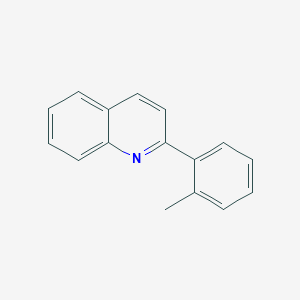

2-(2-Methylphenyl)quinoline

Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606) and its derivatives are fundamental building blocks in heterocyclic chemistry. numberanalytics.com The presence of a nitrogen atom in the pyridine (B92270) ring influences the molecule's electronic characteristics, making it a valuable component in a multitude of chemical reactions. numberanalytics.com This versatile scaffold can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecules. numberanalytics.com

The quinoline framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. orientjchem.orgnih.gov These include, but are not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgtandfonline.comrsc.org The ability to functionalize the quinoline ring at different positions allows for the fine-tuning of its biological activity. frontiersin.org Beyond pharmaceuticals, quinoline derivatives are utilized in agrochemicals and materials science, for instance, in the development of organic light-emitting diodes (OLEDs). numberanalytics.com

Academic Research Context of 2-(2-Methylphenyl)quinoline and Related Structures

The compound this compound belongs to the broader class of 2-aryl-quinolines, which are of significant interest in chemical research. The synthesis of such compounds is a key area of investigation, with various methods being developed to achieve efficient and regioselective production. For instance, the synthesis of 2-styryl quinolines from 2-methyl-quinoline has been explored. grafiati.com

Research into related structures often involves the synthesis of quinoline-4-carboxylic acids. A notable example is the synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, which has been achieved using microwave-assisted Pfitzinger reaction conditions. nih.govresearchgate.net This highlights the ongoing efforts to develop efficient synthetic protocols for this class of compounds.

Furthermore, the functionalization of the quinoline core is a major focus. For example, the synthesis of 3-butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline has been accomplished through multiple novel synthetic strategies, demonstrating the complexity and versatility of quinoline chemistry. acs.org The investigation of these and other related structures aims to expand the library of quinoline-based compounds for various applications.

Scope and Research Objectives within Advanced Chemical Sciences

The primary research objectives concerning quinoline derivatives like this compound in advanced chemical sciences are multifaceted. A significant goal is the development of novel and efficient synthetic methodologies. This includes the use of multicomponent reactions (MCRs) to generate molecular diversity and atom economy. rsc.org

Another key objective is the exploration of the pharmacological potential of new quinoline derivatives. Researchers are actively designing and synthesizing new compounds to evaluate their in vitro and in vivo activities against various diseases, including cancer and neurodegenerative disorders. researchcommons.orgmdpi.comresearchgate.net For instance, some quinoline derivatives have been investigated for their potential as antitumor agents by targeting specific enzymes like VGFR tyrosine kinase. researchgate.net

In the realm of materials science, the objective is to harness the unique photophysical properties of quinoline-based compounds. For example, the development of new fluorescent materials is an active area of research. grafiati.com The overarching goal is to expand the understanding of the structure-property relationships of these compounds to enable the design of novel materials with tailored functionalities.

Data Tables

Structure

3D Structure

Properties

CAS No. |

52146-06-2 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(2-methylphenyl)quinoline |

InChI |

InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-11H,1H3 |

InChI Key |

SLZKSEMOXRULHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylphenyl Quinoline and Its Structural Analogues

Classical and Named Reactions in Quinoline (B57606) Synthesis

The construction of the quinoline ring system has a rich history, with several named reactions forming the bedrock of its synthesis. These methods, while foundational, often require harsh reaction conditions.

Friedländer Annulation Approaches for Quinolines

The Friedländer synthesis is a widely utilized reaction for generating quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.org This reaction can be catalyzed by acids like trifluoroacetic acid, toluenesulfonic acid, or Lewis acids. wikipedia.org

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl reactant, followed by dehydration and subsequent cyclization via imine formation. wikipedia.org The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination to yield the quinoline product. wikipedia.org

Modifications to the classical Friedländer reaction have been developed to improve yields and expand substrate scope. For instance, the use of 2-aminobenzyl alcohols in place of the more sensitive 2-aminobenzaldehydes has been explored. rsc.orgresearchgate.net Ruthenium and palladium-catalyzed versions of this reaction have been reported, demonstrating the versatility of this approach. lookchemmall.com Furthermore, organocatalytic methods, such as those employing proline, have enabled the atroposelective synthesis of axially chiral 4-arylquinolines. acs.orgcdnsciencepub.com Multi-component reactions based on the Friedländer annulation have also been developed for the efficient, one-pot synthesis of polysubstituted quinolines. tandfonline.com

A specific example leading to a 2-arylquinoline involves the reaction of a 2-aminobenzyl alcohol with an arylacetylene, catalyzed by AgOTf/HOTf, which provides a direct route to C-4 unsubstituted 2-arylquinolines. rsc.org

Pfitzinger Reaction Pathways for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration afford the final quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is a versatile method for synthesizing a variety of substituted quinoline-4-carboxylic acids, which can serve as precursors to other quinoline derivatives. researchgate.netimist.maijcps.org For instance, 2-aryl-quinoline-4-carboxylic acids can be prepared using this method. nih.gov A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Isatin | α-Methyl Ketone | Quinoline-4-carboxylic acid | nih.gov |

| Isatin | Ketone with -CH2CO- group | Quinoline-4-carboxylic acid | ijcps.org |

| N-Acyl Isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Other Established Synthetic Routes (e.g., Skraup, Combes, Conrad-Limpach Syntheses)

Several other classical named reactions are instrumental in quinoline synthesis.

The Skraup synthesis involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org This reaction is known for being vigorous. wikipedia.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds and is considered a modification of the Skraup synthesis. researchgate.netnih.gov

The Combes quinoline synthesis employs the condensation of anilines with β-diketones under acidic conditions. wikipedia.org The reaction proceeds via a Schiff base intermediate which then undergoes an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, in what is known as the Knorr variation). wikipedia.org The reaction proceeds through the formation of a Schiff base followed by thermal cyclization. wikipedia.org

| Reaction Name | Reactant A | Reactant B | Key Product Type | References |

| Skraup Synthesis | Aniline | Glycerol, Oxidizing Agent | Quinoline | wikipedia.org |

| Combes Synthesis | Aniline | β-Diketone | 2,4-Substituted Quinoline | wikipedia.orgbohrium.com |

| Conrad-Limpach Synthesis | Aniline | β-Ketoester | 4-Hydroxyquinoline | wikipedia.orgbohrium.comresearchgate.net |

Modern Catalyst-Mediated Transformations

Contemporary synthetic efforts have focused on developing more efficient and environmentally benign methods for quinoline synthesis, with a strong emphasis on catalyst-mediated reactions.

Transition Metal-Catalyzed Cyclizations and Couplings

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the synthesis of quinolines, enabling reactions under milder conditions with greater functional group tolerance.

Palladium catalysts have been extensively used in the synthesis of 2-arylquinolines through various strategies. One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds under redox-neutral conditions without the need for additional acids or bases. mdpi.com Another method is the intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, catalyzed by palladium, to yield 4-halo-2-aminoquinolines. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in the synthesis of quinolinones, which are structural isomers of hydroxyquinolines. nih.gov For example, 2-(3-methoxyphenyl)quinolin-4(1H)-one has been synthesized using this methodology. nih.gov Furthermore, a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of 2-arylquinolines. nih.gov The synthesis of quinolin-2(1H)-ones from quinoline N-oxides has also been achieved using a palladium(II) catalyst with azodicarboxylates acting as both an activating agent and an oxidant. rsc.org

A notable palladium-catalyzed synthesis of 2-phenylquinoline (B181262) involves the cyclization of 2-aminobenzyl alcohol with acetophenone (B1666503) in the presence of Pd/C and a base. lookchemmall.com

| Reactants | Catalyst System | Product Type | Reference |

| Aryl allyl alcohol, Aniline | Palladium catalyst | 2-Substituted quinoline | mdpi.com |

| 2-Ethynylaniline, Isocyanide | PdCl2, LiCl | 4-Halo-2-aminoquinoline | organic-chemistry.org |

| o-Aminocinnamonitrile, Arylhydrazine | PdCl2, Ligand | 2-Arylquinoline | nih.gov |

| Quinoline N-oxide, Azodicarboxylate | Pd(II) catalyst | Quinolin-2(1H)-one | rsc.org |

| 2-Aminobenzyl alcohol, Acetophenone | Pd/C, KOH | 2-Phenylquinoline | lookchemmall.com |

In addition to palladium, copper-catalyzed aerobic oxidative cyclization of anilines with aryl methyl ketones and DMSO has been shown to be an efficient method for assembling 2-arylquinolines. banrepcultural.org Another copper-catalyzed approach is the intermolecular decarboxylative cascade cyclization of an arylaldehyde, an aniline, and acrylic acid to directly synthesize 2-substituted quinolines. colab.ws

Gold-Catalyzed Cascade Reactions for 2-Arylquinolines

Gold catalysts have emerged as powerful tools for the synthesis of quinolines. In 2016, a gold-catalyzed cascade reaction was reported for the synthesis of 2-aryl-substituted quinolines. nih.gov This method involves the reaction of an aniline bearing an acetal (B89532) group with a terminal aryl alkyne. nih.govrsc.org The proposed mechanism for this auto-tandem catalysis involves the formation of an amino alkyne intermediate through the addition of a gold acetylide to an oxonium ion. This is followed by a 6-endo-dig cyclization, where the nitrogen atom attacks the gold-activated alkyne, and subsequent aromatization to yield the 2-arylquinoline product. rsc.org This convergent approach allows for the synthesis of a variety of 2-aryl-substituted quinolines. nih.gov

Another gold-catalyzed approach involves the [4+2] annulation of β-(2-aminophenyl)-α,β-ynones with ynamides, which provides access to polysubstituted 2-aminoquinolines. acs.org This reaction is efficient, mild, and tolerates a wide array of functional groups. acs.org

Table 1: Gold-Catalyzed Synthesis of 2-Arylquinolines

| Starting Materials | Catalyst | Key Reaction Type | Product Type | Ref |

| Aniline with acetal group, Terminal aryl alkyne | Gold | Cascade reaction, 6-endo-dig cyclization | 2-Arylquinolines | rsc.org |

| β-(2-Aminophenyl)-α,β-ynones, Ynamides | Gold | [4+2] Annulation | 2-Aminoquinolines | acs.org |

Rhodium-Catalyzed Methodologies

Rhodium catalysis has also been successfully employed for the synthesis of quinoline derivatives. A notable example is the rhodium(II)-catalyzed synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.org The reaction proceeds through the tautomerization of quinolone to hydroxyquinoline, followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate. This intermediate is generated via the denitrogenation of the triazole. rsc.org This method provides rapid access to a range of 2-aminoquinolines in moderate to excellent yields. rsc.org

The preparation of arylzinc reagents for use in rhodium-catalyzed asymmetric 1,4-additions has also been described, leading to the synthesis of 2-aryl-4-piperidones with high enantiomeric excess. nih.gov While not directly yielding quinolines, this methodology highlights the utility of rhodium catalysis in constructing precursors to related heterocyclic systems.

Zinc-Mediated Protocols

Zinc-mediated reactions offer a valuable alternative for the synthesis of quinolines. Arylzinc reagents can be prepared through the direct insertion of zinc dust into aryl iodides or bromides. beilstein-journals.org These organozinc compounds are compatible with a broad range of functional groups. beilstein-journals.org For instance, the reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) affords 2-arylquinolines. researchgate.net This transition-metal-free reaction tolerates various functional groups such as methoxy, fluoro, chloro, bromo, and trifluoromethyl groups. researchgate.net

Furthermore, zinc(II) triflate has been shown to catalyze a three-component coupling reaction of alkynes, amines, and aldehydes to produce aryl/alkyl substituted quinolines. researchgate.net This solvent-free process is atom-economical and avoids the use of precious metals and hazardous solvents. researchgate.net

Cobalt-Mediated Reaction Strategies

Cobalt catalysis provides another efficient route to quinoline scaffolds. A cobalt-catalyzed [2+2+2] cycloaddition reaction of 1-aryl-1,7-octadiynes and nitriles has been developed for the asymmetric synthesis of axially chiral 2-arylpyridines and can be extended to tetrahydroquinolines. acs.org The use of a chiral cobalt(I) complex under photochemical conditions leads to high chemical yields and enantiomeric excesses. acs.org

More directly, a cobalt-catalyzed annulation of anilides and internal alkynes has been developed for the synthesis of quinoline derivatives. researchgate.net The combination of a cobalt catalyst with a Lewis acid like Zn(OTf)₂ is crucial for the success of this transformation, which is believed to proceed via an ortho C-H activation. researchgate.net In 2017, a method utilizing a Co(III) catalyst for the one-pot synthesis of 3,4-substituted quinolines from aryl amines, ketones, and paraformaldehyde was reported, producing only water and hydrogen gas as byproducts. rsc.org

Metal-Free and Organocatalytic Systems

In the quest for more sustainable and environmentally friendly synthetic methods, metal-free and organocatalytic systems have gained prominence.

Iodine-Catalyzed Quinoline Syntheses

Molecular iodine has proven to be a highly efficient and mild Lewis acid catalyst for various organic transformations, including the synthesis of quinolines. tandfonline.comorganic-chemistry.org It can catalyze the Povarov reaction, a multicomponent reaction of anilines, aldehydes, and alkynes, to directly yield quinoline derivatives. mdpi.com Another iodine-catalyzed method involves the reaction of enamides and imines to form diaryl quinolines. mdpi.com The proposed mechanism starts with the ortho-iodination of the aryl imine, followed by insertion of the enamide, cyclization, and elimination to form the quinoline ring. mdpi.com

Iodine also catalyzes the Friedländer annulation for the synthesis of quinolines and polycyclic quinolines with high efficiency and selectivity, using only a small amount of catalyst at room temperature. organic-chemistry.org This approach is noted for being environmentally benign. organic-chemistry.org

Table 2: Iodine-Catalyzed Synthesis of Quinolines

| Starting Materials | Key Reaction Type | Catalyst | Product Type | Ref |

| Anilines, Aldehydes, Alkynes | Povarov Reaction | Molecular Iodine | Quinoline derivatives | mdpi.com |

| Enamides, Imines | ortho-Iodination, Cyclization | Molecular Iodine | Diarylquinolines | mdpi.com |

| 2-Aminoaryl ketones, Ketones | Friedländer Annulation | Molecular Iodine | Substituted quinolines | organic-chemistry.org |

Supported Heteropoly Acid Catalysis in Quinoline Formation

Heteropoly acids (HPAs) are strong Brønsted acids that can be used as efficient and recyclable catalysts in organic synthesis. juniperpublishers.com When supported on materials like silica (B1680970), they can act as heterogeneous catalysts for reactions such as the Friedländer synthesis of quinolines. mdpi.com The use of supported HPAs offers advantages like ease of separation and reuse of the catalyst. juniperpublishers.com

For example, phosphomolybdic acid supported on silica gel has been used for the synthesis of N-substituted pyrroles, demonstrating the utility of supported HPAs in heterocycle synthesis. tandfonline.com While direct synthesis of 2-(2-methylphenyl)quinoline using this specific method is not detailed, the general applicability of supported HPAs for quinoline formation via reactions like the Friedländer synthesis suggests its potential. mdpi.comnih.gov The catalytic activity of HPAs is often attributed to their surface acidity. tandfonline.com

Chiral Triazole-Catalyzed Reissert-Type Dearomatization

The enantioselective dearomatization of quinolines represents a powerful strategy for accessing chiral heterocyclic structures. One notable method is the Reissert-type reaction catalyzed by chiral triazoles. researchgate.net This approach typically involves the in situ activation of the quinoline substrate with an acylating agent, such as 2,2,2-trichloroethyl chloroformate (TrocCl), to form a quinolinium salt. rsc.org This activation enhances the electrophilicity of the quinoline ring, facilitating nucleophilic attack.

Chiral oligotriazoles, particularly those with a helical conformation, have emerged as effective catalysts for these transformations. mdpi.com These catalysts function through anion-binding, where they interact with the counter-anion of the activated quinolinium salt, creating a chiral environment that directs the approach of the nucleophile. researchgate.netrsc.org

In the context of synthesizing analogues of this compound, a variety of nucleophiles can be employed in this Reissert-type reaction. For instance, silyl (B83357) ketene (B1206846) acetals have been successfully used, leading to the formation of 1,2-dihydroquinolines with high yields and enantioselectivities. researchgate.netrsc.org The reaction conditions, including the choice of solvent and the specific structure of the triazole catalyst, are crucial for achieving optimal results. For example, tetrakistriazole catalysts have demonstrated high activity in these reactions. researchgate.net

A screening of different nucleophiles has expanded the scope of this methodology. mdpi.com While some nucleophiles like electron-rich heterocycles may lead to low enantioselectivity, others such as silyl ketene thioacetals can provide good to complete regioselectivity and high enantiomeric excesses (ee). mdpi.com The development of these catalytic systems continues to be an active area of research, aiming to broaden the range of applicable nucleophiles and improve the stereochemical control of the reaction. rsc.orgresearchgate.net

Advanced Synthetic Techniques

To address the limitations of classical synthetic methods, such as harsh reaction conditions and limited functional group tolerance, several advanced techniques have been developed for the synthesis of quinoline derivatives. These methods often offer improved efficiency, reduced environmental impact, and access to a wider range of molecular diversity.

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions and improving yields. researchgate.net In the synthesis of quinoline derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.neturfjournals.org

For example, the synthesis of 2-styryl-4-quinolinecarboxylic acids has been achieved in excellent yields with reaction times as short as two minutes under microwave irradiation. researchgate.net Similarly, a one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride was accomplished in just 50 seconds using microwave heating. asianpubs.org This rapid and efficient method highlights the potential of MAOS for the high-throughput synthesis of quinoline libraries. asianpubs.org Furthermore, microwave-assisted procedures have been developed for the synthesis of 4-aryl-2(1H)-quinolones, demonstrating the versatility of this technique for creating complex quinoline scaffolds. technologynetworks.com The use of microwave assistance is often associated with greener chemistry principles due to increased energy efficiency and the potential for solvent-free reactions. sci-hub.se

Ultrasound Irradiation Protocols in Quinoline Synthesis

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. royalsocietypublishing.org This method has been successfully applied to the synthesis of various quinoline derivatives, often leading to shorter reaction times, milder conditions, and improved yields. rsc.orgarabjchem.org

The synthesis of certain quinoline derivatives has been achieved in good yields through a sequential SN2 and condensation reaction under ultrasound irradiation. rsc.org This procedure is noted for its short reaction time and ease of product isolation. rsc.org The click synthesis of new 7-chloroquinoline (B30040) derivatives has also been effectively carried out using ultrasound, demonstrating its utility in modern synthetic transformations. tandfonline.com Furthermore, ultrasound has been employed in the synthesis of hybrid quinoline-imidazole compounds, where it significantly reduces reaction times and energy consumption for the N-alkylation step. rsc.org The use of ultrasound can also be combined with other green chemistry approaches, such as the use of environmentally benign solvents or catalyst-free conditions. royalsocietypublishing.org

Solvent-Free Reaction Conditions for Enhanced Efficiency

Conducting reactions under solvent-free conditions offers significant environmental and economic advantages by reducing waste and simplifying purification processes. Several solvent-free methods have been developed for the synthesis of quinoline derivatives.

One such approach involves the fusion of a Knoevenagel product, derived from barbituric acid and an aromatic aldehyde, with various anilines in a sealed tube at high temperatures. ajol.info This method provides a straightforward route to highly functionalized pyrimido[5,4-c]quinolines. Another example is the use of a heterogeneous catalyst, such as Hβ zeolite, to facilitate the cyclization of 2-aminobenzophenones with ketones to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This catalytic system is scalable and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org Additionally, solvent-free oxidative cyclization of 2-quinolyl-hydrazones using hypervalent iodine reagents has been shown to produce triazolo[4,3-a]quinolines in high yields at room temperature. researchgate.net

Solid-Phase Synthesis Strategies for Quinoline Scaffolds

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of organic molecules, including quinoline derivatives. This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support.

A modified Friedländer reaction has been adapted for the solid-phase synthesis of quinolines. tubitak.gov.tr In one example, a resin-bound imine is reacted with a ketone to generate the quinoline scaffold. tubitak.gov.tr Another strategy involves the use of a PEG-supported substrate, which allows for the synthesis of polysubstituted quinolines in excellent yields. tubitak.gov.tr The Pictet-Spengler reaction, a key transformation for the synthesis of tetrahydroquinolines, has also been successfully performed on a solid support, often with the aid of microwave irradiation to accelerate the reaction. nih.gov While the solid-phase synthesis of some quinoline-related heterocycles like quinazolines has been explored, the development of robust and general methods for a wide variety of quinoline scaffolds remains an area of active research. mdpi.com

Regioselective and Stereoselective Synthesis Considerations in Quinoline Construction

The synthesis of substituted quinolines often presents challenges related to regioselectivity and stereoselectivity, particularly when unsymmetrical starting materials are used or when new stereocenters are created.

In the Friedländer annulation, the reaction of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, regioselectivity can be an issue when using unsymmetrical ketones. alfa-chemistry.com However, the use of specific catalysts, such as the bicyclic amine TABO, can lead to high regioselectivity, favoring the formation of 2-substituted quinolines. organic-chemistry.org Slow addition of the methyl ketone substrate has also been shown to improve regioselectivity in these reactions. organic-chemistry.org

The stereoselective synthesis of quinoline derivatives is crucial when the target molecule contains chiral centers. The development of enantioselective methods, such as the chiral triazole-catalyzed Reissert-type dearomatization discussed earlier, is a key focus in this area. researchgate.netnih.gov Another approach involves the dearomatization of quinolines followed by an enantioselective borylation reaction, which can be used to create chiral 3-boryl-tetrahydroquinolines. nih.gov Furthermore, skeletal editing strategies, such as indole (B1671886) ring-expansion, have been employed for the synthesis of [2.2]paracyclophane-substituted quinolines, where the inherent chirality of the paracyclophane unit influences the stereochemical outcome. rsc.orgrsc.org The synthesis of specific stereoisomers, such as cis- and trans-(4-hydroxy-1,2,3,4-tetrahydro-quinolin-2-yl)phosphonates, has been achieved through regioselective 1,4-phosphonylation followed by highly diastereoselective reduction. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. ijpsjournal.comanton-paar.comnumberanalytics.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. ijpsjournal.comanton-paar.com In the context of this compound synthesis, these principles have been implemented through various innovative strategies.

One of the primary focuses of green quinoline synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. tandfonline.comijpsjournal.com Water, in particular, is an attractive medium due to its low cost, non-toxicity, and non-combustibility. researchgate.net Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, minimizing waste and simplifying product purification. ijpsjournal.comscirp.org

The development of novel catalytic systems is also crucial. The use of recyclable heterogeneous catalysts, organocatalysts, and metal-free reaction conditions contributes to greener syntheses by avoiding toxic heavy metals and facilitating easier catalyst separation and reuse. numberanalytics.comnih.gov Multicomponent reactions (MCRs) further enhance the green credentials of a synthesis by combining multiple starting materials in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. rsc.org

Research Findings in Green Synthesis of Quinolines

Several studies have demonstrated the successful application of green chemistry principles to the synthesis of quinolines and their derivatives. These approaches often lead to high yields, reduced reaction times, and more environmentally friendly processes.

A notable green methodology is the use of water as a solvent. For instance, a Friedländer annulation for the synthesis of polysubstituted quinolines has been successfully carried out in water, offering a green alternative to traditional methods. researchgate.netdocumentsdelivered.com Some water-mediated syntheses have even been achieved without the need for external energy input, further enhancing their green profile. documentsdelivered.com Catalyst-free approaches in water have also been reported for the synthesis of various heterocyclic compounds, including quinolines. rsc.org

Microwave-assisted synthesis has been widely explored for the preparation of quinoline derivatives. researchgate.netbenthamdirect.com These methods often result in significantly shorter reaction times and improved yields. anton-paar.comresearchgate.net For example, the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones in water has been achieved without any catalysts or additives, boasting a high EcoScale score. rsc.org Another example is the L-proline catalyzed three-component reaction of anilines, aldehydes, and malononitrile (B47326) in neat water under microwave irradiation to produce 2-amino-4-arylquinoline-3-carbonitriles. sciforum.netsciforum.net

Solvent-free conditions have also been successfully employed. A simple and fast three-component synthesis of hexahydro-2-quinolinecarboxylic acids was achieved at room temperature without any solvent, demonstrating high yields and short reaction times. scirp.orgscirp.org

The following interactive data tables summarize key findings from various green synthetic methodologies for quinoline derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Amino aryl ketones | Carbonyl compounds with active methylene (B1212753) group | KHSO4 in water | Polysubstituted quinolines | Good | researchgate.net |

| 2-Vinylanilines | Benzyl halides | - | 2-Arylquinolines | Good | organic-chemistry.org |

| N-Benzylanilines | Alcohols | Ag/g-C3N4 nanometric semiconductor, visible light | 2-Arylquinolines | Good | rsc.org |

| Aromatic amines | Aromatic aldehydes | Ammonium chloride in ethanol | 2-Amino-4-arylquinoline-3-carbonitriles | Up to 92% | africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com |

| ortho-Heteroaryl anilines | CS2 | Microwave in water | Polyheterocyclic-fused quinoline-2-thiones | High | rsc.org |

| Anilines | Aldehydes | L-proline, microwave in neat water | 2-Amino-4-arylquinoline-3-carbonitriles | High | sciforum.netsciforum.net |

| Arylmethylidenepyruvic acids | 1,3-Cyclohexanediones | Ammonium acetate, solvent-free, room temperature | Hexahydro-2-quinolinecarboxylic acids | 93-98% | scirp.orgscirp.org |

| Method | Key Green Principle | Advantages |

| Friedländer Annulation in Water | Safer Solvents | Environmentally benign, good yields. researchgate.net |

| Catalyst-Free Synthesis in Water | Waste Prevention, Safer Solvents | Avoids catalyst toxicity, simple workup. rsc.org |

| Microwave-Assisted Synthesis (MAS) | Energy Efficiency | Shorter reaction times, higher yields. anton-paar.comresearchgate.netbenthamdirect.com |

| Visible-Light Photocatalysis | Use of Renewable Energy | Mild reaction conditions, use of a green oxidant (oxygen). rsc.org |

| Multicomponent Reactions (MCRs) | Atom Economy, Waste Prevention | High efficiency, reduced number of steps. rsc.org |

| Solvent-Free Synthesis | Waste Prevention | Eliminates solvent waste, simplified purification. ijpsjournal.comscirp.org |

These examples underscore the significant progress made in applying green chemistry principles to the synthesis of this compound and its analogs. The ongoing development of innovative and sustainable synthetic methods is crucial for minimizing the environmental impact of chemical manufacturing while continuing to produce valuable compounds for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR experiments collectively provide a complete picture of the molecular framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of 2-(2-Methylphenyl)quinoline displays distinct signals for the protons on the quinoline (B57606) core and the 2-methylphenyl substituent. The aromatic region (typically δ 7.0-8.5 ppm) is complex due to the overlapping signals of the nine aromatic protons. The quinoline protons can be distinguished based on their characteristic chemical shifts and coupling constants, by analogy with the parent quinoline molecule. chemicalbook.com The presence of the methylphenyl group at the C2 position influences the chemical shift of the adjacent H-3 and H-4 protons of the quinoline ring. A key feature is the singlet corresponding to the methyl (CH₃) group protons, expected to appear upfield around δ 2.4-2.5 ppm. derpharmachemica.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound is expected to show 16 distinct signals, corresponding to the 16 unique carbon atoms (9 for the quinoline ring, 6 for the phenyl ring, and 1 for the methyl group). The chemical shifts for the quinoline carbons can be assigned by comparison with known data for quinoline and 2-substituted quinolines. beilstein-journals.orgchemicalbook.com The methyl carbon signal would appear at a characteristic upfield shift (around δ 20-22 ppm). derpharmachemica.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline Ring | ||

| C2 | - | ~157 |

| C3 | ~7.8-8.0 | ~121 |

| C4 | ~8.1-8.3 | ~136 |

| C5 | ~7.7-7.9 | ~127 |

| C6 | ~7.5-7.7 | ~126 |

| C7 | ~7.7-7.9 | ~129 |

| C8 | ~8.0-8.2 | ~129 |

| C4a | - | ~128 |

| C8a | - | ~148 |

| 2-Methylphenyl Ring | ||

| C1' | - | ~139 |

| C2' | - | ~138 |

| C3' | ~7.2-7.4 | ~126 |

| C4' | ~7.2-7.4 | ~129 |

| C5' | ~7.2-7.4 | ~130 |

| C6' | ~7.5-7.7 | ~131 |

| Methyl Group | ||

| -CH₃ | ~2.4-2.5 | ~21 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for resolving signal overlap and confirming complex structural features. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would establish the connectivity within the quinoline and methylphenyl spin systems. For example, it would show correlations between H-3 and H-4, as well as between H-5, H-6, H-7, and H-8 on the quinoline ring, confirming their sequential arrangement. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilcolumbia.edu This is particularly powerful for determining stereochemistry and the relative orientation of substituents. nanalysis.com In this compound, a crucial NOESY correlation would be observed between the protons of the methyl group on the phenyl ring and the H-3 proton of the quinoline ring. This through-space interaction provides definitive proof of the ortho-substitution pattern and the proximity of the two ring systems.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by several key absorption bands. dergipark.org.tr

Aromatic C-H Stretching: Bands in the region of 3000–3100 cm⁻¹ are characteristic of the C-H stretching vibrations on the quinoline and phenyl rings.

Aliphatic C-H Stretching: Absorptions around 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of the methyl (CH₃) group. scialert.net

C=N and C=C Stretching: The region from 1450 to 1620 cm⁻¹ is complex, containing multiple strong bands due to the C=C stretching vibrations of the aromatic rings and the C=N stretching of the quinoline heterocycle. dergipark.org.trnih.gov

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear as strong bands in the 750–900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Interactive Table 2: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3000–3100 | Aromatic C-H Stretch | Medium |

| 2850–2960 | Aliphatic C-H Stretch (CH₃) | Weak |

| 1590–1620 | Aromatic C=C and Quinoline C=N Stretch | Strong |

| 1450–1580 | Aromatic C=C Ring Skeletal Vibrations | Strong |

| 750–900 | Aromatic C-H Out-of-Plane Bending | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice-versa. researchgate.net For this compound, the symmetric stretching vibrations of the aromatic rings, which are highly polarizable, are expected to give rise to intense signals in the FT-Raman spectrum, particularly in the 1500-1650 cm⁻¹ range. researchgate.net This provides complementary data to the FT-IR spectrum for confirming the aromatic framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. hnue.edu.vn The spectrum of this compound is dominated by electronic transitions within its extensive conjugated π-electron system.

The primary absorptions observed are due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. bspublications.net These are typically high-intensity bands. The presence of the nitrogen atom in the quinoline ring also allows for n → π* transitions, involving the promotion of an electron from a non-bonding orbital on the nitrogen to a π* antibonding orbital. These transitions are generally of much lower intensity. bspublications.net The extended conjugation between the quinoline and phenyl rings results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent quinoline molecule. preprints.org The specific absorption bands are sensitive to the solvent polarity. bspublications.net

Analysis of Absorption Spectra and Band Assignments

The UV-Vis absorption spectra of quinoline derivatives, including this compound, typically exhibit distinct absorption bands that are attributed to π-π* and n-π* electronic transitions. For some quinolines, two primary absorption bands are observed, one around 280-290 nm and another near 350 nm. The higher energy band is generally assigned to a π-π* transition, characterized by a large molar absorption coefficient, while the lower energy band, often appearing as a shoulder, is attributed to an n-π* transition. scielo.brscielo.br The position and intensity of these bands can be influenced by the presence and position of substituent groups on the quinoline ring. For instance, an alkoxyaryl group at the C2 position can induce the appearance of an intense band around 290 nm. scielo.brscielo.br In some cases, absorption bands for styrylquinoline copolymers, which share the quinoline core, are observed around 330 nm, 350 nm, and 370 nm, and are assigned to the π-π* transition of the styrylquinoline unit. mdpi.com

UV-Vis Absorption Bands of Quinolines

| Wavelength (nm) | Transition Type | Reference |

|---|---|---|

| 280-290 | π-π | scielo.brscielo.br |

| 350 | n-π | scielo.brscielo.br |

| 330-370 | π-π* | mdpi.com |

Correlation with Calculated Molecular Orbital Energies

Density Functional Theory (DFT) calculations have been instrumental in correlating the observed electronic transitions with calculated molecular orbital energies. mdpi.com For similar quinoline derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. In some derivatives, the electronic clouds of the HOMO and HOMO-1 are primarily distributed on the quinoline and phenyl groups, respectively. researchgate.net The absorption bands observed in the experimental spectra can be assigned to transitions between these and other molecular orbitals, such as HOMO→LUMO, HOMO−1→LUMO, and HOMO→LUMO+1. mdpi.com These calculations provide theoretical support for the assignment of experimentally observed absorption bands. mdpi.com

Solvatochromic Investigations for Environmental Sensing

Solvatochromic studies, which examine the shift in a compound's absorption or emission spectra in different solvents, reveal its potential for environmental sensing. nih.gov For certain quinoline derivatives, the fluorescence properties are notably affected by solvent polarity, while the absorption spectrum may show little to no shift. scielo.br A progressive red shift in the emission band with increasing solvent polarity can indicate a more polar excited state compared to the ground state. acs.org This behavior is characteristic of molecules with intramolecular charge transfer (ICT) characteristics and is valuable for developing fluorescent probes. mdpi.comresearchgate.net The sensitivity of the fluorescence to the solvent environment suggests that these compounds could be utilized as sensors to probe the polarity of their microenvironment. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound. The monoisotopic mass of this compound is 219.104799 g/mol . epa.gov High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high accuracy. bioanalysis-zone.com

The fragmentation patterns observed in mass spectra offer valuable structural information. For quinoline and its derivatives, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN). chempap.orgarxiv.orgrsc.org Other fragmentation processes can include the loss of radicals or small molecules depending on the substituents present. chempap.org For instance, studies on quinoline dimers have shown that photoionization can induce rapid ion-molecule reactions, leading to various fragment channels. arxiv.org Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. bu.edu.eginnovareacademics.in

Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Average Mass | 219.287 g/mol | epa.gov |

| Monoisotopic Mass | 219.104799 g/mol | epa.gov |

Photophysical Properties and Excited State Dynamics

The behavior of this compound upon absorption of light is governed by its photophysical properties and the dynamics of its excited states.

Triplet-Triplet Absorption Studies

Laser flash photolysis is a technique used to study transient species, such as triplet states. For some quinoline derivatives, a transient absorption band, for example at 450 nm, has been assigned to triplet-triplet (T-T) absorption. scielo.brscielo.br The lifetime of this triplet state can be on the microsecond scale and is often quenched by the presence of oxygen. scielo.brscielo.br The study of T-T absorption provides information about the energy and lifetime of the lowest excited triplet state (T1), which is crucial for applications in photochemistry and as photosensitizers. mdpi.comresearchgate.netrsc.org

Determination of Radiative Rate Constants and Excited State Energies

The energies of the lowest singlet (S1) and triplet (T1) excited states, as well as the radiative and non-radiative decay rates, are fundamental photophysical parameters. For a related quinoline, the singlet and triplet excited state energies were determined to be 3.39 eV and 3.10 eV, respectively. ufrgs.br The radiative rate constant (k_r) can be calculated from the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F) using the equation k_r = Φ_F / τ_F. acs.orgnih.gov These parameters quantify the efficiency of light emission and provide insight into the competing deactivation pathways of the excited state. acs.orgacs.org

Photophysical Properties of a Related Quinolone

| Property | Value | Reference |

|---|---|---|

| Singlet Excited State Energy (E_S1) | 3.39 eV | ufrgs.br |

| Triplet Excited State Energy (E_T1) | 3.10 eV | ufrgs.br |

Computational and Theoretical Investigations of 2 2 Methylphenyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and properties of molecules. It is frequently employed to predict the geometry, spectroscopic characteristics, and reactivity of quinoline (B57606) derivatives. nih.govresearchgate.net

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. nih.gov For 2-(2-Methylphenyl)quinoline, a key structural feature is the dihedral angle between the quinoline and the 2-methylphenyl (o-tolyl) ring systems. Due to the steric hindrance imposed by the methyl group at the ortho position of the phenyl ring, the two aromatic planes are not expected to be coplanar.

DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, can precisely determine this angle. nih.govnih.gov For instance, in a study of the closely related 2-methoxyphenyl quinoline-2-carboxylate, DFT optimization revealed a significant dihedral angle of 72.2(8)° between the quinoline and 2-methoxyphenyl rings. mdpi.com A similar significant twist is anticipated for this compound to alleviate steric strain. Conformer analysis involves rotating the phenyl ring relative to the quinoline system to map the potential energy surface and confirm that the optimized structure is the global minimum. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of analogous compounds like 2-phenylquinoline (B181262) and its derivatives.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (quinoline) | ~1.40 Å |

| C-N (quinoline) | ~1.37 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | C-N-C (quinoline) | ~118° |

| C-C-C (quinoline) | ~120° | |

| Dihedral Angle | Quinoline-Phenyl | > 50° |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). ijcce.ac.ir

For 2-arylquinolines, the HOMO is typically distributed over the electron-rich regions, while the LUMO is delocalized across the π-conjugated system of the entire molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and ease of electronic excitation. ijcce.ac.ir DFT calculations provide precise values for these orbital energies and their gap. mdpi.com

Table 2: Representative FMO Properties for this compound (Note: Values are illustrative, based on data for related quinoline derivatives.)

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 eV |

| E(LUMO) | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. rsc.org These descriptors help in predicting the reactivity and stability of the compound. bohrium.com

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are calculated using the following equations derived from Koopmans' theorem:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

Table 3: Calculated Global Reactivity Descriptors for this compound (Note: Values are representative and based on published data for analogous compounds.)

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.20 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.00 |

| Chemical Potential | μ | -4.00 |

| Chemical Hardness | η | 2.20 |

| Chemical Softness | S | 0.45 eV⁻¹ |

| Electrophilicity Index | ω | 3.64 |

DFT calculations are a reliable method for predicting and interpreting vibrational and electronic spectra. researchgate.net

Vibrational Spectra: The calculation of harmonic vibrational frequencies helps in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. These calculations can confirm the presence of specific functional groups and characterize the molecule's vibrational modes. dergipark.org.tr

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including transition energies (wavelengths) and oscillator strengths (intensities), can be correlated with experimental absorption maxima (λ_max) to understand the electronic structure of the molecule. mdpi.com For 2-arylquinolines, the main absorption bands typically correspond to π → π* transitions within the aromatic system.

Table 4: Selected Predicted Vibrational Frequencies and Electronic Transitions (Note: Representative data based on studies of 2-phenylquinoline.)

| Analysis Type | Parameter | Predicted Value | Assignment |

| Vibrational | Wavenumber (cm⁻¹) | ~3060 | Aromatic C-H stretch |

| Wavenumber (cm⁻¹) | ~1600 | C=C/C=N ring stretch | |

| Wavenumber (cm⁻¹) | ~1450 | Aromatic ring vibration | |

| Electronic | λ_max (nm) | ~320 | π → π* transition |

| Oscillator Strength (f) | > 0.1 | Strong absorption |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly useful for studying the behavior of molecules in solution or their interaction with surfaces. researchgate.net

MD simulations are widely used to investigate the adsorption of organic molecules, such as quinoline derivatives, onto material surfaces, often in the context of corrosion inhibition. ijcce.ac.irbohrium.com In a typical simulation, the this compound molecule would be placed in a simulation box with a surface (e.g., an Fe(110) crystal plane for steel) and solvent molecules. ijcce.ac.ir

The simulation tracks the trajectory of the molecule as it approaches and interacts with the surface. Key outputs from these simulations include:

Adsorption Configuration: The final, most stable orientation of the molecule on the surface. Quinoline derivatives often adsorb in a nearly parallel ("flat-on") configuration to maximize the interaction between their π-electron systems and the surface atoms. researchgate.netjmaterenvironsci.com

Interaction and Binding Energies: These values quantify the strength of the adsorption. A high negative binding energy indicates a strong and stable adsorption process.

Radial Distribution Functions (RDFs): These functions can identify the specific atoms in the molecule that are closest to the surface atoms, revealing the nature of the chemical bonding (physisorption vs. chemisorption). bohrium.com

These simulations provide an atomistic view of how this compound would behave at an interface, which is crucial for applications in materials science and surface chemistry. jmaterenvironsci.com

Table 5: Typical Outputs from MD Simulation of Adsorption on a Metal Surface (Note: Illustrative data based on general findings for quinoline inhibitors.)

| Simulation Output | Description | Typical Finding |

| Adsorption Energy | Energy released upon adsorption of the molecule from the bulk phase onto the surface. | High negative value, indicating spontaneous and strong adsorption. |

| Binding Energy | The energy of the inhibitor/surface system minus the sum of the energies of the isolated inhibitor and surface. | High negative value, indicating a stable adsorbed layer. |

| Adsorption Orientation | The final geometric arrangement of the molecule relative to the surface plane. | Generally parallel to the surface to maximize π-orbital interaction. |

Calculation of Binding Energies and Interaction Mechanisms

The investigation of binding energies and interaction mechanisms through computational methods provides crucial insights into the potential applications of quinoline derivatives, particularly in fields like materials science and medicinal chemistry. Computational studies, often employing molecular dynamics simulations and quantum chemical calculations, can elucidate the adsorption behavior and binding affinity of molecules like this compound with various surfaces or biological targets. researchgate.net

For instance, in the context of corrosion inhibition, the binding energies of novel quinoline derivatives on an iron surface have been calculated to understand their protective capabilities. These studies reveal that the strength of the interaction, and thus the inhibition efficiency, is dependent on the specific chemical structure of the quinoline derivative. researchgate.net The binding energies calculated for various quinoline derivatives on an Fe (110) surface demonstrated a clear trend, which was in good agreement with experimental findings. researchgate.net

In a similar vein, molecular docking studies are used to predict the binding affinities of quinoline compounds to biological macromolecules, such as proteins involved in diseases. These studies calculate the binding energy, typically in kcal/mol, which represents the strength of the interaction between the ligand (the quinoline derivative) and the protein's active site. For example, docking studies on quinoline derivatives like hydroxychloroquine (B89500) (HCQ) and chloroquine (B1663885) (CQ) with proteins related to SARS-CoV-2 have shown binding energies in the range of -5.8 to -6.4 kcal/mol. osti.gov Such differences in binding energy, even if small, can be attributed to specific interactions like hydrogen bonding. osti.gov

The interaction mechanisms are further dissected using techniques like pair-interaction energy (PIE) analysis. mdpi.com This method breaks down the total interaction energy into components such as electrostatic, exchange-repulsion, charge transfer, and dispersion interactions between the ligand and specific amino acid residues within the protein's binding site. mdpi.com This detailed analysis helps to identify the key residues and the nature of the forces driving the binding, which is essential for the rational design of more potent and selective molecules. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.govdergipark.org.tr The MEP map is plotted onto the electron isodensity surface of the molecule, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents positive potential regions, which are electron-poor and prone to nucleophilic attack. nih.govdergipark.org.tr Green areas denote regions of neutral potential.

For quinoline derivatives, MEP analysis is instrumental in identifying reactive sites. nih.govnih.gov In studies of various substituted quinolines, the negative potential regions are often localized over nitrogen atoms and other electronegative substituents, highlighting these as the most probable sites for electrophilic interactions. dergipark.org.tr Conversely, the positive potential is generally found around hydrogen atoms. dergipark.org.tr

This analysis provides a straightforward way to understand how different molecular geometries might interact with other species, such as receptors or substrates. dergipark.org.tr By identifying the electron-rich and electron-deficient areas, MEP surfaces help in understanding hydrogen bonding interactions and other non-covalent forces that govern molecular recognition processes. mdpi.com The insights gained from MEP maps are crucial for predicting the chemical behavior of compounds like this compound in various chemical and biological systems.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method provides detailed insights into intramolecular and intermolecular interactions by examining the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. uni-muenchen.de

NBO analysis can reveal the weakening of certain bonds due to hyperconjugative effects, such as the delocalization of a lone pair from an oxygen or nitrogen atom into an adjacent antibonding orbital (e.g., nO -> σ*C-C). nih.gov This delocalization has a direct impact on the molecule's geometry and stability. nih.gov Furthermore, by analyzing the partial charge distribution on the atoms, NBO provides a quantitative basis for understanding how electrostatic attractions or repulsions influence intermolecular interactions. nih.gov For a molecule like this compound, NBO analysis would elucidate the electronic interactions between the quinoline ring and the methylphenyl substituent, as well as how the molecule interacts with its environment.

Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy Changes)

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For 2-methylquinoline (B7769805), a close structural analog of this compound, detailed thermodynamic data has been determined through experimental methods such as adiabatic heat-capacity calorimetry, oxygen bomb calorimetry, and comparative ebulliometry. nist.gov These measurements allow for the calculation of key thermodynamic functions over a range of temperatures. nist.gov

Standard molar entropies, standard molar enthalpies, and standard molar Gibbs free energies of formation for gaseous 2-methylquinoline have been derived from experimental data. nist.gov These properties are crucial for chemical engineering process design and for predicting the equilibrium position of chemical reactions. For instance, the standard molar enthalpy of formation in the gaseous phase at 298.15 K provides a measure of the compound's stability relative to its constituent elements.

The table below presents selected thermodynamic properties for 2-methylquinoline, which serve as a valuable reference for estimating the properties of this compound. nist.gov

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | 145.4 | kJ·mol⁻¹ |

| Standard Molar Entropy (S°m) | 383.68 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (C°p,m) | 177.31 | J·K⁻¹·mol⁻¹ |

Studies have also investigated the phase transition thermodynamic properties, such as the enthalpy of sublimation and vaporization, for 2-methylquinoline and 2-phenylquinoline, providing a comprehensive understanding of their behavior from the crystalline or liquid phase to the gas phase. dergipark.org.tr

Structural Elucidation Via X Ray Crystallography

Intermolecular Interactions and Supramolecular Assembly

Crystal Packing Analysis and Self-Assembly Motifs

While a specific crystal structure determination for 2-(2-Methylphenyl)quinoline is not publicly available, analysis of closely related 2-phenylquinoline (B181262) derivatives provides significant insight into the likely crystal packing and self-assembly motifs. The crystal structures of these analogous compounds are often governed by a combination of weak intermolecular forces that dictate the supramolecular architecture.

Key intermolecular interactions observed in the crystal packing of 2-arylquinolines include:

π–π Stacking Interactions: The planar aromatic systems of the quinoline (B57606) and phenyl rings are prone to π–π stacking. These interactions are a significant driving force in the self-assembly of these molecules, often leading to the formation of columnar or layered structures. In derivatives such as phenyl quinoline-2-carboxylate, π–π stacking interactions are observed between the quinoline rings of adjacent molecules. mdpi.comsemanticscholar.org The presence of the methyl group in the ortho position of the phenyl ring in this compound likely introduces steric hindrance that could influence the geometry of these stacking interactions, potentially leading to slipped-stack or herringbone arrangements rather than a perfectly co-facial alignment.

C–H···π Interactions: These are another prevalent type of weak hydrogen bond where a C-H bond acts as a hydrogen bond donor and a π-system (the quinoline or phenyl ring) acts as the acceptor. These interactions play a crucial role in stabilizing the crystal lattice by connecting molecules in three dimensions. For instance, in some ferrocenyl-quinoline conjugates, C–H···π contacts are among the most significant intermolecular interactions.

Hydrogen Bonding: In derivatives containing functional groups capable of hydrogen bonding (e.g., carboxylic acids or hydroxyl groups), these interactions often dominate the crystal packing. For example, in 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked into chains by O–H···N hydrogen bonds between the carboxylic acid group and the quinoline nitrogen. iucr.org Although this compound itself lacks strong hydrogen bond donors, the quinoline nitrogen can act as a hydrogen bond acceptor in the presence of suitable donors.

The interplay of these non-covalent interactions results in the formation of specific self-assembly motifs. In many quinoline derivatives, these motifs can include dimers, chains, or more complex three-dimensional networks. The steric bulk of the 2-methylphenyl group is expected to play a significant role in dictating the efficiency of crystal packing and the resulting supramolecular assembly.

Below is an interactive table summarizing the common intermolecular interactions found in related quinoline compounds.

| Intermolecular Interaction | Description | Example Compound(s) |

| π–π Stacking | Attraction between aromatic rings, leading to stacked arrangements. | Phenyl quinoline-2-carboxylate mdpi.comsemanticscholar.org |

| C–H···π Interactions | A C-H bond interacting with the electron cloud of a π system. | 4-Ferrocenyl-2-phenylquinoline derivatives |

| O–H···N Hydrogen Bonds | A hydrogen bond between a hydroxyl group and a nitrogen atom. | 2-(4-Methylphenyl)quinoline-4-carboxylic acid iucr.org |

Software and Refinement Methodologies in Crystallographic Studies (e.g., SHELX)

The process of determining a crystal structure from X-ray diffraction data involves several computational steps, from solving the phase problem to refining the atomic positions and thermal parameters. The SHELX suite of programs is a widely recognized and extensively used software package for the determination and refinement of crystal structures from single-crystal X-ray diffraction data.

The typical workflow involving SHELX includes:

Structure Solution: Programs like SHELXS or SHELXT are used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved through direct methods or Patterson methods.

Structure Refinement: The primary tool for refinement is SHELXL. This program refines the structural model against the experimental diffraction data using a full-matrix least-squares method. The goal of the refinement is to minimize the difference between the observed and calculated structure factors. During refinement, various parameters are adjusted, including atomic coordinates, anisotropic displacement parameters (which describe the thermal motion of atoms), and site occupancy factors.

Validation and Output: After refinement, the quality of the crystal structure is assessed using various metrics, and the final structural information is typically presented in a standard format, such as a Crystallographic Information File (CIF).

The refinement process for quinoline derivatives, as with other organic molecules, often involves the treatment of hydrogen atoms using a riding model. In this model, the positions of hydrogen atoms are geometrically constrained relative to their parent carbon or nitrogen atoms. The use of SHELX and its associated methodologies is standard practice in the crystallographic analysis of quinoline-based compounds, ensuring the accuracy and reliability of the resulting structural models.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Quinoline (B57606) Core

The direct functionalization of the quinoline core, particularly through C-H activation, has become a cornerstone of modern synthetic chemistry for creating diverse molecular architectures. nih.govrsc.org Transition metal catalysis is the most attractive strategy for this purpose, enabling the site-selective introduction of a wide array of functional groups. nih.gov For quinoline derivatives like 2-(2-Methylphenyl)quinoline, these methods provide an atom- and step-economical pathway to novel compounds that would be difficult to access through traditional methods. nih.govmdpi.com

The general mechanism for metal-catalyzed C-H functionalization involves the initial coordination of the metal to the quinoline's nitrogen atom. nih.gov This is followed by a C-H activation step, which can proceed through various pathways such as oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic aromatic substitution, depending on the metal catalyst used. nih.gov This process generates an organometallic intermediate that can then react with a coupling partner to form the functionalized product. nih.gov Metals such as palladium, rhodium, iridium, and copper are commonly employed in these transformations. nih.gov

Table 1: Overview of C-H Functionalization Sites on the Quinoline Ring

| Position | Reactivity Driver | Common Functionalizations | Catalyst Type |

|---|---|---|---|

| C2 | High acidity, N-coordination | Arylation, Alkenylation, Amination | Pd, Ni, Cu, Rh |

| C3 | Less accessible | Alkenylation | Rh |

| C4 | Nucleophilic addition site | Alkylation, Arylation | N/A (non-C-H activation) |

| C5/C8 | Electrophilic substitution site | Halogenation, Nitration | N/A (non-C-H activation) |

This table is generated based on general quinoline reactivity; specific outcomes for this compound may vary.

Substitution Reactions and Regioselectivity

The regioselectivity of substitution reactions on the this compound scaffold is dictated by the inherent electronic disparity between the pyridine (B92270) and benzene (B151609) rings. researchgate.net The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is comparatively electron-rich and undergoes electrophilic substitution. imperial.ac.uk

Nucleophilic Aromatic Substitution (SNAr): This typically occurs at the C2 and C4 positions, which are activated by the nitrogen atom. researchgate.net In this compound, the C2 position is already occupied. Therefore, nucleophilic attack, particularly on an activated derivative (e.g., with a leaving group at C4), would be directed to the C4 position. The Chichibabin reaction, using reagents like potassium amide (KNH₂), can introduce an amino group at the C2 position of unsubstituted quinoline, but with the C2 position occupied, reactivity would be significantly altered or directed elsewhere.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs on the more electron-rich benzenoid ring, primarily at the C5 and C8 positions. reddit.com This is because the intermediates formed by attack at these positions are more stable, as they avoid disrupting the aromaticity of the pyridine ring. reddit.com The presence of the 2-aryl substituent can influence the precise ratio of C5 to C8 substitution through steric and electronic effects.

Table 2: Regioselectivity in Quinoline Substitution

| Reaction Type | Position(s) | Rationale | Example Reagents |

|---|---|---|---|

| Electrophilic | C5 and C8 | More electron-rich ring; stable Wheland intermediates. imperial.ac.uk | HNO₃/H₂SO₄ (Nitration) |

Oxidation and Reduction Pathways of Quinoline Derivatives

The oxidation and reduction of the quinoline system can be controlled to selectively modify either the pyridine or the benzene portion of the molecule.

Oxidation: Quinoline is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netwikipedia.org A milder and more common oxidation reaction involves treating the quinoline with peracids (like m-CPBA) or hydrogen peroxide to form the corresponding quinoline N-oxide at the nitrogen atom. quimicaorganica.orgbiosynce.com This transformation is crucial as it activates the ring for further functionalization.

Reduction: The pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., using palladium on carbon) or reduction with agents like tin and HCl can selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. youtube.com To reduce the benzene ring selectively, the reaction must be carried out in a strong acidic medium. pharmaguideline.comiust.ac.ir More comprehensive reduction can lead to decahydroquinoline (B1201275) products. iust.ac.ir

Table 3: Common Oxidation and Reduction Reactions of the Quinoline Ring

| Transformation | Reagents | Product | Ring Affected |

|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | Quinoline N-oxide | Heterocyclic (N-atom) |

| Ring Opening | Alkaline KMnO₄ | Pyridine-2,3-dicarboxylic acid | Benzenoid |

| Partial Reduction | Catalytic Hydrogenation, Sn/HCl | 1,2,3,4-Tetrahydroquinoline | Heterocyclic |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated derivatives of this compound. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular structures. nih.govresearchgate.net To utilize these methods, a halogen atom (Br, I) or a triflate group must first be installed on the quinoline scaffold, typically via electrophilic halogenation at the C5 or C8 positions or by building the quinoline from a pre-halogenated aniline (B41778).

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halo-quinoline in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halo-quinoline, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It is the most common method for synthesizing arylalkynes. libretexts.org In cases of di-substituted quinolines, the reaction shows high regioselectivity, with the alkyne adding to the site of the more reactive halide (I > Br > Cl). libretexts.org

Table 4: Representative Cross-Coupling Reactions on a Halo-Quinoline Scaffold

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halo-quinoline + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl, Aryl-Vinyl |

Electrophilic and Nucleophilic Aromatic Substitution Considerations in Quinoline Systems

The electronic landscape of the quinoline system is key to understanding its substitution patterns. The nitrogen atom acts as a strong electron-withdrawing group via induction and resonance, making the entire heterocyclic system electron-deficient, particularly at the C2 and C4 positions. researchgate.netreddit.com

Electrophilic Substitution: The reaction proceeds on the benzenoid ring, which is less deactivated by the nitrogen atom than the pyridinoid ring. reddit.com In acidic media, the nitrogen is protonated, forming the quinolinium cation. This further deactivates the pyridine ring towards electrophilic attack. The substitution occurs at C5 and C8 because the positive charge in the reaction intermediate can be stabilized without involving the positively charged nitrogen atom, preserving the aromaticity of the other ring. reddit.com